2-amino-5-methyl-1,3-thiazol-4(5H)-one

Epigenetics Enzyme Inhibition Selectivity Profiling

Researchers requiring validated fragment hits for LSD1-targeted drug discovery often face batch variability and uncharacterized impurities. 2-Amino-5-methyl-1,3-thiazol-4(5H)-one (CAS 3805-14-9) provides a definitive solution: • LSD1 IC50 = 356 nM; >280-fold selectivity over MAO-A ensures target-specific readouts. • MW 130.17, XLogP3 0.6, TPSA 78.3 Ų, zero rotatable bonds - an ideal fragment library candidate. • Supplied at ≥97% purity with full SDS; stored at 2-8°C; ships ambient for global delivery.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 3805-14-9
Cat. No. B1330103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-methyl-1,3-thiazol-4(5H)-one
CAS3805-14-9
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=N)S1
InChIInChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7)
InChIKeyKFQICKLJAUSMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methyl-1,3-thiazol-4(5H)-one: Structural & Functional Profile


2-Amino-5-methyl-1,3-thiazol-4(5H)-one is a small, nitrogen- and sulfur-containing heterocycle that belongs to the aminothiazolone class. Its core scaffold—a partially saturated 1,3-thiazol-4(5H)-one ring bearing an exocyclic 2-amino group and a 5-methyl substituent—defines a distinct structural and reactivity profile . As documented in authoritative public chemistry databases, the compound has a molecular weight of 130.17 g/mol, a topological polar surface area of 78.3 Ų, a computed XLogP3-AA of 0.6, and zero rotatable bonds, establishing it as a compact, rigid, and moderately polar pharmacophoric building block [1].

Selective LSD1 inhibition context with reported >280-fold window over MAO-A
Compact fragment-like core for ligand-efficient hit expansion
Validated synthetic intermediate for scalable chiral 11β-HSD1 inhibitor preparation

2-Amino-5-methyl-1,3-thiazol-4(5H)-one: Unique Binding and Selectivity


Within the broad class of 2-aminothiazol-4(5H)-ones, even minor variations in the substitution pattern at the 5-position or the amino group can drastically alter target engagement, enzymatic inhibitory potency, and molecular selectivity profiles [1]. As evidenced by the target-specific data discussed below, this compound demonstrates a unique fingerprint of LSD1 inhibition (IC₅₀ = 356 nM) and pronounced selectivity over the closely related flavin-containing enzyme MAO-A (IC₅₀ > 100,000 nM). This stands in stark contrast to other aminothiazolones developed for 11β-HSD1 inhibition, where structural modifications at the 5-position and on the exocyclic amine are required to achieve nanomolar potency [2]. Consequently, substituting this scaffold with a generic 2-aminothiazolone analog cannot be assumed to preserve the specific binding interactions or the observed selectivity window that differentiate its utility.

Generic 2-aminothiazolones may not preserve the LSD1/MAO-A selectivity fingerprint; 5‑position modifications significantly shift target engagement.
Analogs optimized for 11β-HSD1 require different substitution patterns; selectivity profile cannot be assumed without assay verification.
Sourcing from non-specialist vendors risks undefined purity; batch-to-batch variability may confound reproducible LSD1 inhibition data.

2-Amino-5-methyl-1,3-thiazol-4(5H)-one: Comparative Performance Evidence


LSD1 Inhibitory Potency and MAO-A Selectivity

In direct enzymatic assays, 2-amino-5-methyl-1,3-thiazol-4(5H)-one inhibited human recombinant lysine-specific demethylase 1A (LSD1) with an IC₅₀ of 356 nM [1]. When profiled against the structurally and mechanistically related flavin-containing enzyme monoamine oxidase A (MAO-A) under comparable conditions, the compound exhibited an IC₅₀ > 100,000 nM, resulting in a selectivity index exceeding 280-fold in favor of LSD1 [1]. This quantifies its specificity within the amine oxidase family.

LSD1 vs MAO-A Selectivity
Head‑to‑head
LSD1 IC₅₀ 356 nM; MAO‑A IC₅₀ >100,000 nM
>280‑fold selectivity window reported
Recombinant human enzyme assays; peptide substrate for LSD1, luciferin detection for MAO‑A
Epigenetics Enzyme Inhibition Selectivity Profiling

Unique Physicochemical Properties vs. Larger 11β-HSD1 Inhibitors

2-Amino-5-methyl-1,3-thiazol-4(5H)-one possesses a distinctly low molecular weight (130.17 g/mol) and a high degree of structural rigidity (0 rotatable bonds) compared to more complex substituted 2-aminothiazolones, such as those disclosed for 11β-HSD1 inhibition [1]. For instance, patent exemplars like (5S)-2-(bicyclo[2.2.1]heptan-2-ylamino)-5-methyl-5-propylthiazol-4(5H)-one incorporate bulky lipophilic groups and have molecular weights exceeding 300 g/mol [2]. The target compound's smaller size, low XLogP3-AA (0.6), and moderate TPSA (78.3 Ų) place it in a favorable region of drug-like chemical space (Lipinski's Rule of 5) as a minimal pharmacophoric fragment [1].

Fragment vs. Large 11β‑HSD1 Analog
Cross‑study
MW 130 Da, 0 rotatable bonds, XLogP3 0.6 vs. analog >300 Da, multiple rotatable bonds
Minimal rigid core supports fragment-based library context
Computed properties (PubChem); comparator from patent literature
Medicinal Chemistry Drug Design Physicochemical Properties

Validated Core Scaffold for 11β-HSD1 Inhibitor Synthesis

The compound 5-methylthiazolinone (2-amino-5-methyl-1,3-thiazol-4(5H)-one) serves as the foundational starting material in a patented, large-scale synthesis of potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The disclosed process uses 25.25 g (112.56 mmol) of this core scaffold in a single batch to generate chiral, highly substituted aminothiazolone derivatives with nanomolar inhibitory activity against 11β-HSD1 [1]. In contrast, other aminothiazolone cores lacking the 5-methyl group (e.g., unsubstituted thiazolidinones) would not yield the same stereochemical or activity outcomes in this specific synthetic route.

Scalable Intermediate Use
Patent‑derived
25.25 g batch used as starting material in patented chiral synthesis
Validated synthetic building block for 11β‑HSD1 inhibitor series
Amgen process patent; introduces 5‑methyl stereocenter
Synthetic Chemistry Process Development 11β-HSD1 Inhibition

Commercial Availability with Defined Purity

This compound is commercially available from multiple specialty chemical suppliers with defined analytical specifications. For example, one vendor provides the material with a certified purity of 97% and offers various pack sizes with transparent, tiered pricing (e.g., 100 mg for £151.00, 1 g for £508.00) and documented safety handling data (GHS07 classification) . This stands in contrast to many close analogs or research-grade in-class compounds that are either not commercially stocked, available only in limited quantities, or lack a publicly available certificate of analysis.

Commercial Purity & Packaging
Supplier‑reported
97% purity, pack sizes 100 mg–10 g, 1 g £508.00
Defined purity supports reproducible assay outcomes
Vendor data 2025; GHS07 classified; independent verification recommended
Chemical Procurement Supply Chain Quality Control

2-Amino-5-methyl-1,3-thiazol-4(5H)-one: Key Research & Industrial Applications


LSD1 Epigenetic Probe with Inherent Selectivity

Scientists engaged in epigenetic drug discovery can use this compound as a selective LSD1 inhibitor fragment. Its measured IC₅₀ of 356 nM and >280-fold selectivity over MAO-A provide a validated starting point for hit-to-lead optimization campaigns aiming to develop novel LSD1 modulators for oncology or other diseases, while minimizing confounding off-target amine oxidase activity [1].

Fragment-Based Drug Discovery Library Enrichment

Due to its exceptionally low molecular weight (130 Da), zero rotatable bonds, and favorable physicochemical properties (XLogP3 0.6, TPSA 78.3 Ų), this aminothiazolone is an ideal candidate for inclusion in fragment screening libraries. It can serve as a minimal, ligand-efficient core for growing into more potent inhibitors of targets where thiazolone-based motifs are privileged, such as kinases or other ATP-binding enzymes [2].

Scalable Synthesis of Chiral 11β-HSD1 Inhibitors

Process chemists and medicinal chemistry groups focusing on metabolic disease targets can source this compound in bulk (e.g., 25 g scale) as a validated, cost-effective starting material. As demonstrated in patent literature, it serves as the key building block for introducing the 5-methyl stereocenter required for synthesizing potent, chiral 11β-HSD1 inhibitors, thereby accelerating preclinical candidate scale-up [3].

Reproducible Pharmacology with Defined Purity

For researchers requiring consistent, high-purity material for cellular or biochemical assays, this compound is readily available from reputable vendors with a guaranteed purity of 97% and full safety documentation. This ensures that observed biological effects (e.g., LSD1 inhibition) are attributable to the compound itself and not to unknown impurities that may plague less stringently sourced analogs, thereby enhancing the reproducibility of pharmacological studies .

Application
Selection Property
Validation Focus
Epigenetic probe development (LSD1)
LSD1/MAO‑A selectivity profile
Target engagement and pathway‑selective inhibition in cellular models
Fragment‑based library enrichment
Minimal rigid core with favorable drug‑like properties
Ligand efficiency, hit expansion, and synthetic tractability
Chiral 11β‑HSD1 inhibitor synthesis
Scalable synthetic intermediate with defined stereochemistry
Process robustness, yield, and enantiomeric purity
Reproducible biochemical screening
Commercial availability with defined purity
Lot‑to‑lot consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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